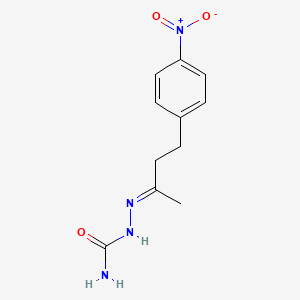
4-(p-Nitrophenyl)-2-butanone semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(p-Nitrophenyl)-2-butanone semicarbazone is a chemical compound that belongs to the class of semicarbazones. Semicarbazones are derivatives of semicarbazide and are known for their applications in various fields such as agrochemistry, drug discovery, and organic synthesis . The compound this compound is characterized by the presence of a nitrophenyl group attached to a butanone moiety, which is further linked to a semicarbazone group.
Vorbereitungsmethoden
The synthesis of 4-(p-Nitrophenyl)-2-butanone semicarbazone can be achieved through a one-pot two-step approach. The process involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. This is followed by the interaction of the carbamate with hydrazine to yield the semicarbazone . This method allows for the large-scale production of 4-substituted semicarbazides with good yield and purity.
Analyse Chemischer Reaktionen
4-(p-Nitrophenyl)-2-butanone semicarbazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine, isocyanates, and carbamoyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with isocyanates can yield different substituted semicarbazides, while oxidation reactions can lead to the formation of corresponding nitro compounds.
Wissenschaftliche Forschungsanwendungen
4-(p-Nitrophenyl)-2-butanone semicarbazone has several scientific research applications. It is used in the synthesis of various organic compounds and as a building block in drug discovery . In biology, it is utilized in the study of enzyme mechanisms and as a substrate for enzyme assays . Additionally, it is used in the industry for the production of agrochemicals and other specialized chemicals .
Wirkmechanismus
The mechanism of action of 4-(p-Nitrophenyl)-2-butanone semicarbazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The molecular pathways involved in its action include the modulation of enzyme activity and the alteration of cellular signaling pathways . The presence of the nitrophenyl group enhances its reactivity and specificity towards certain targets.
Vergleich Mit ähnlichen Verbindungen
4-(p-Nitrophenyl)-2-butanone semicarbazone can be compared with other similar compounds, such as 4-(4’-Nitrophenyl)-o-nitrobenzaldehyde semicarbazone and other p-nitrophenyl substituted semicarbazones . These compounds share similar structural features and exhibit comparable biological activities. this compound is unique due to its specific substitution pattern and the presence of the butanone moiety, which can influence its reactivity and interaction with molecular targets .
Eigenschaften
CAS-Nummer |
3506-83-0 |
|---|---|
Molekularformel |
C11H14N4O3 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
[(E)-4-(4-nitrophenyl)butan-2-ylideneamino]urea |
InChI |
InChI=1S/C11H14N4O3/c1-8(13-14-11(12)16)2-3-9-4-6-10(7-5-9)15(17)18/h4-7H,2-3H2,1H3,(H3,12,14,16)/b13-8+ |
InChI-Schlüssel |
ROYGAIJYLCJHEP-MDWZMJQESA-N |
Isomerische SMILES |
C/C(=N\NC(=O)N)/CCC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC(=NNC(=O)N)CCC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14160713.png)
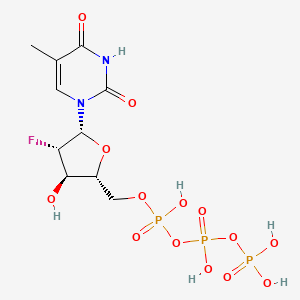

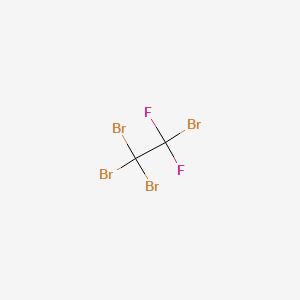
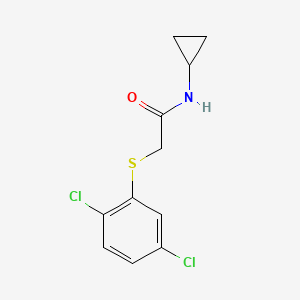
![(6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one](/img/structure/B14160749.png)
![N-(4-ethoxyphenyl)-2-[(13-methyl-8-oxo-7-phenyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B14160774.png)
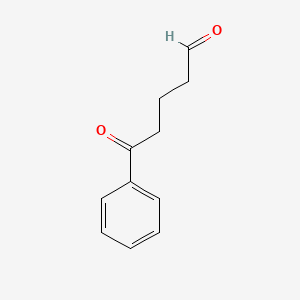
![(4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14160781.png)
![1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B14160785.png)
![Phenol, p-[(2-pyridylmethylene)amino]-](/img/structure/B14160808.png)
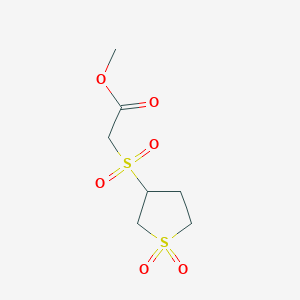
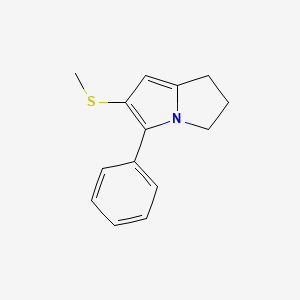
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B14160821.png)
